N-(2,4-dimethoxyphenyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Description
This compound features an imidazo[2,1-b][1,3]thiazole core substituted at position 6 with a 4-ethoxyphenyl group and an acetamide moiety at position 3 linked to a 2,4-dimethoxyphenyl ring.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-4-30-17-7-5-15(6-8-17)20-13-26-16(14-31-23(26)25-20)11-22(27)24-19-10-9-18(28-2)12-21(19)29-3/h5-10,12-14H,4,11H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEKTQUVDOXQPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the phenyl substituents. Common reagents used in these reactions include ethyl bromoacetate, 2,4-dimethoxyaniline, and 4-ethoxybenzaldehyde. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
- 2-(6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-oxo-1-thia-4-azaspiro[4.4]non-4-yl)acetamide (5a): Substituents: Bromine at the 4-position of the phenyl ring. Key Differences: Bromine’s electron-withdrawing nature may reduce solubility compared to the ethoxy group in the target compound. Synthesis Yield: 59.5% (mp 153–155°C) . Biological Relevance: Brominated analogues often exhibit strong receptor affinity but may suffer from metabolic instability .
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-methoxybenzyl)piperazinylpyridin-3-yl)acetamide (5l) :
Analogues with Alkoxy and Aromatic Substituents
- 2-[[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-(4-methoxyphenyl)hydrazinecarbothioamide (3f): Substituents: Methoxyphenyl and hydrazinecarbothioamide. Yield: 86% (mp 230°C) .
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide :
Analogues with Heterocyclic Modifications
- 2-((6-(Aryl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (4a-k) :
- Core Structure: Incorporates 1,3,4-thiadiazole instead of 1,3-thiazole.
- Biological Activity: Demonstrated antimicrobial (MIC = 8–32 μg/mL) and anti-inflammatory (40–60% inhibition at 50 mg/kg) properties .
- Comparison: The additional nitrogen in thiadiazole may enhance π-stacking but reduce metabolic stability .
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a complex organic compound known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C23H23N3O4S
- Molecular Weight : 437.5 g/mol
- CAS Number : 897461-86-8
The structure features an imidazo[2,1-b][1,3]thiazole core coupled with substituted phenyl groups, contributing to its unique biological activity profile.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of the imidazo[2,1-b][1,3]thiazole core.
- Introduction of phenyl substituents using reagents like ethyl bromoacetate and 4-ethoxybenzaldehyde.
- Use of catalysts such as palladium or copper in solvents like DMF or THF.
This compound interacts with specific molecular targets such as enzymes or receptors. This interaction alters their activity and triggers various downstream effects. The exact pathways depend on the context of use.
Antiviral Activity
Recent studies have highlighted the potential of thiazole derivatives as antiviral agents. Compounds similar to this compound have shown promising results against viral infections by inhibiting viral replication processes .
COX/LOX Inhibition
Thiazole derivatives have been evaluated for their inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are critical in inflammatory processes:
- Compounds have demonstrated selective inhibition of COX-2 over COX-1.
- Some derivatives have shown IC50 values in the nanomolar range for COX-2 inhibition .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for this compound, and how can reaction conditions be optimized for reproducibility?
- The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[2,1-b]thiazole core. A common approach includes coupling a pre-formed thiazole intermediate with acetamide derivatives under reflux conditions using polar aprotic solvents (e.g., DMF) and catalysts like triethylamine . Key steps include:
- Cyclocondensation of 6-(4-ethoxyphenyl)imidazo[2,1-b]thiazole with chloroacetyl chloride.
- Amidation with 2,4-dimethoxyaniline under nitrogen atmosphere.
- Optimization involves adjusting solvent polarity (e.g., switching from dichloromethane to DMF for better solubility), temperature control (60–80°C), and stoichiometric ratios (1:1.2 for amine:acetyl intermediate) to achieve yields >70% .
Q. Which spectroscopic techniques are most reliable for structural confirmation, and what key spectral signatures should researchers prioritize?
- 1H/13C NMR : Look for acetamide NH (δ 8.2–8.5 ppm), imidazo-thiazole protons (δ 7.5–8.1 ppm aromatic), and methoxy/ethoxy groups (δ 3.7–4.1 ppm) .
- HRMS : Exact mass for C25H24N3O4S ([M+H]+): Expected m/z ≈ 470.1485 .
- IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Cytotoxicity : Use MTT assays against cancer cell lines (e.g., MDA-MB-231, HepG2) with IC50 calculations .
- Enzyme Inhibition : Test aldose reductase (AR) activity via NADPH depletion at 340 nm .
- Antimicrobial Activity : Broth microdilution assays for MIC determination against Mycobacterium tuberculosis or E. coli .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the rational design of analogs with enhanced potency?
- Core Modifications : Replace the 4-ethoxyphenyl group with electron-withdrawing groups (e.g., 4-fluorophenyl) to improve target binding .
- Acetamide Tail : Introduce bulky substituents (e.g., cyclohexyl) to enhance pharmacokinetic properties. SAR studies show that N-aryl substitutions improve AR inhibition by 20–30% compared to alkyl chains .
- Methoxy Positioning : 2,4-Dimethoxy configurations on the phenyl ring enhance solubility and bioavailability compared to mono-substituted analogs .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Assay Standardization : Discrepancies in cytotoxicity (e.g., IC50 = 1.4 μM vs. 22.6 μM in HepG2 ) may arise from cell passage number or serum concentration. Use synchronized cells and validate with clonogenic assays.
- Metabolic Stability : Conflicting AR inhibition rates (e.g., 25.41% vs. 14.03% ) may reflect differences in enzyme isolation protocols. Include positive controls (e.g., epalrestat) and pre-incubate compounds with NADPH to stabilize enzyme activity.
Q. How can computational methods predict off-target interactions and guide experimental validation?
- Molecular Docking : Use AutoDock Vina to model interactions with VEGFR2 (PDB ID: 4ASD) or AR (PDB ID: 2HV5). Prioritize analogs with ΔG < −8 kcal/mol .
- MD Simulations : Run 100-ns simulations to assess binding stability; RMSD >3 Å indicates weak target engagement.
- ADMET Prediction : SwissADME predicts BBB permeability (TPSA >90 Ų reduces CNS penetration) and CYP450 inhibition risks .
Data Contradiction Analysis
| Issue | Hypothesis | Resolution Strategy |
|---|---|---|
| Variable cytotoxicity | Cell line heterogeneity or assay conditions | Standardize cell culture protocols; use 3D spheroid models |
| Inconsistent enzyme IC50 | Differences in enzyme purity or cofactor levels | Validate with recombinant enzymes; include QC checks |
| SAR outliers | Conformational flexibility in solution | Perform X-ray crystallography or NOESY NMR |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
